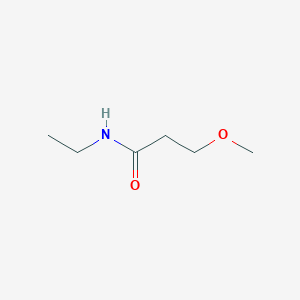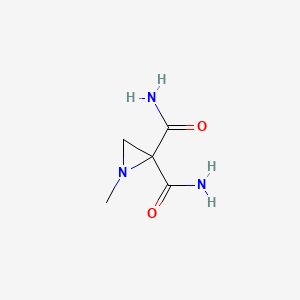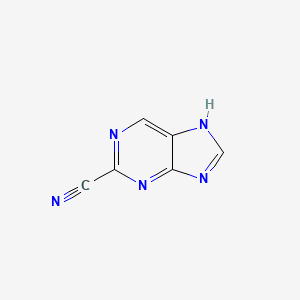
6-hydroxy-2-(hydroxymethyl)pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative with a hydroxyl group at the 6th position and a hydroxymethyl group at the 2nd position. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in nucleic acids, such as DNA and RNA. This compound is of interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4,6-trihydroxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(hydroxymethyl)pyrimidin-4(3H)-one.
Reduction: Formation of 6-hydroxy-2-(hydroxymethyl)dihydropyrimidin-4(3H)-one.
Substitution: Formation of 6-halo-2-(hydroxymethyl)pyrimidin-4(3H)-one derivatives.
Aplicaciones Científicas De Investigación
6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-trihydroxypyrimidine: A precursor in the synthesis of 6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one.
6-hydroxy-2-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a hydroxymethyl group.
4-hydroxy-2-(hydroxymethyl)pyrimidine: Similar structure but with the hydroxyl group at the 4th position.
Uniqueness
6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3H)-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound versatile for various applications in research and industry.
Propiedades
Número CAS |
1269292-41-2 |
|---|---|
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-6-4(9)1-5(10)7-3/h8H,1-2H2,(H,6,7,9,10) |
Clave InChI |
UWURUMQENDDRIU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=NC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)


![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B11922856.png)







